molecular formula C9H7BrClNO B13653008 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one

7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13653008
M. Wt: 260.51 g/mol
InChI Key: IAGRPCJSZAJSCF-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolinone family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination and chlorination of a dihydroisoquinolinone precursor. Common reagents used in these reactions include bromine and chlorine sources, often under controlled conditions to ensure selective halogenation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one
  • 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one
  • 7-Bromo-5-chloroisoquinolin-1(2H)-one

Uniqueness

The presence of both bromine and chlorine atoms in 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one may confer unique chemical and biological properties compared to its analogs. These halogen atoms can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C9H7BrClNO

Molecular Weight

260.51 g/mol

IUPAC Name

7-bromo-5-chloro-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H7BrClNO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13)

InChI Key

IAGRPCJSZAJSCF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C(=CC(=C2)Br)Cl

Origin of Product

United States

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